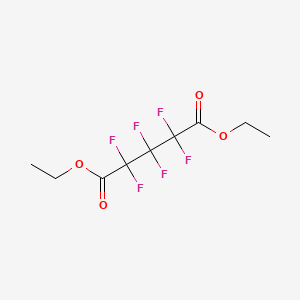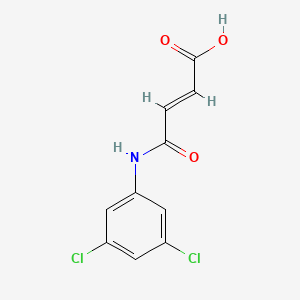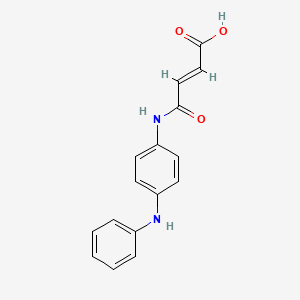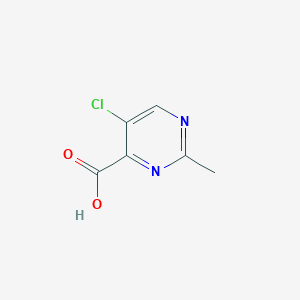
Diethyl hexafluoroglutarate
描述
It is a clear, colorless liquid that is primarily used in research and industrial applications . The compound is known for its unique properties due to the presence of six fluorine atoms, which impart significant chemical stability and reactivity.
准备方法
Diethyl hexafluoroglutarate can be synthesized through various methods. One common synthetic route involves the esterification of hexafluoroglutaric acid with ethanol in the presence of a catalyst . The reaction typically requires refluxing the reactants under an inert atmosphere to prevent oxidation. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
化学反应分析
Diethyl hexafluoroglutarate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hexafluoroglutaric acid.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution . Major products formed from these reactions include hexafluoroglutaric acid, partially fluorinated esters, and substituted derivatives .
科学研究应用
Diethyl hexafluoroglutarate has a wide range of applications in scientific research:
作用机制
The mechanism by which diethyl hexafluoroglutarate exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its ability to form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or modulation of their activity . The pathways involved include the inhibition of specific enzymes and the stabilization of protein structures .
相似化合物的比较
Diethyl hexafluoroglutarate can be compared with other fluorinated esters such as diethyl tetrafluorosuccinate and diethyl pentafluoroadipate . While all these compounds share the presence of multiple fluorine atoms, this compound is unique due to its higher fluorine content, which imparts greater chemical stability and reactivity . This makes it particularly useful in applications requiring high-performance materials and reagents.
Similar compounds include:
- Diethyl tetrafluorosuccinate
- Diethyl pentafluoroadipate
- Hexafluoroglutaric acid diethyl ester
属性
IUPAC Name |
diethyl 2,2,3,3,4,4-hexafluoropentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F6O4/c1-3-18-5(16)7(10,11)9(14,15)8(12,13)6(17)19-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDPXVBLFJODJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(=O)OCC)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059977 | |
| Record name | Diethyl perfluoroglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424-40-8 | |
| Record name | 1,5-Diethyl 2,2,3,3,4,4-hexafluoropentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=424-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl perfluoroglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000424408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl hexafluoroglutarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 2,2,3,3,4,4-hexafluoro-, 1,5-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl perfluoroglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl hexafluoroglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformational flexibility of diethyl hexafluoroglutarate compare to its non-fluorinated counterpart, diethyl glutarate?
A1: Research indicates that while this compound (DEFG) and diethyl glutarate (DEG) share similar rotational populations around their skeletal bonds, their dipole moments differ significantly. DEFG exhibits a mean-square dipole moment of 12.1 D2 at 30°C, approximately half the value of DEG (5.26 D2) []. This discrepancy arises from the electronegativity of the fluorine atoms in DEFG, influencing the overall polarity and conformational preferences of the molecule. While the exact conformational energy landscape differs between the two molecules, the study suggests that the rotational populations around the skeletal bonds remain comparable [].
Q2: How do the conformational characteristics of this compound influence its application in polyester networks?
A2: The stress-optical behavior of polyester networks incorporating DEFG as part of the polymer backbone provides insights into the relationship between conformation and material properties []. Networks formed with poly(neopentylglycol hexafluoroglutarate) (PNGHFG) exhibit negative deviations from linearity in birefringence-stress plots at high elongation ratios, attributed to the specific conformational characteristics of the DEFG unit []. Theoretical calculations using conformational energies derived from DEFG dipole moment analysis allowed for the determination of the optical configuration parameter (Δa), a key descriptor of stress-induced optical changes in the material []. The close agreement between the calculated (2.24 Å3 at 5°C) and experimental (2.98 Å3 at 5°C) Δa values emphasizes the significant role of DEFG conformation in dictating the macroscopic properties of these polymer networks [].
Q3: What analytical techniques are commonly used to characterize this compound?
A3: Several techniques prove valuable in analyzing and characterizing this compound. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is particularly useful for analyzing fluorine-containing compounds like DEFG []. It provides information about the number and types of fluorine environments within the molecule.
- Gas Chromatography (GC): GC helps determine the purity of DEFG by separating and identifying any impurities present in the sample [].
- Iodimetric Titration: This method allows for the quantification of the N-F bond in DEFG by reacting it with potassium iodide and subsequently titrating the liberated iodine with thiosulfate [].
- Dipole Moment Measurement: Determining the mean-square dipole moment (〈μ2〉) offers valuable insights into the conformational properties and overall polarity of DEFG [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)







